molecular formula C14H22ClNO B12485176 N-(3-chloro-4-propoxybenzyl)butan-2-amine

N-(3-chloro-4-propoxybenzyl)butan-2-amine

Cat. No.: B12485176
M. Wt: 255.78 g/mol
InChI Key: RZKXOLRABYNBPK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-propoxybenzyl)butan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group substituted with a chlorine atom and a propoxy group, attached to a butan-2-amine backbone

Properties

Molecular Formula

C14H22ClNO

Molecular Weight

255.78 g/mol

IUPAC Name

N-[(3-chloro-4-propoxyphenyl)methyl]butan-2-amine

InChI

InChI=1S/C14H22ClNO/c1-4-8-17-14-7-6-12(9-13(14)15)10-16-11(3)5-2/h6-7,9,11,16H,4-5,8,10H2,1-3H3

InChI Key

RZKXOLRABYNBPK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)CNC(C)CC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-propoxybenzyl)butan-2-amine typically involves the reaction of 3-chloro-4-propoxybenzyl chloride with butan-2-amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. A common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-propoxybenzyl)butan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(3-chloro-4-propoxybenzyl)butan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-propoxybenzyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular structure of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxybenzyl)butan-2-amine
  • N-(3-chloro-4-ethoxybenzyl)butan-2-amine
  • N-(3-chloro-4-butoxybenzyl)butan-2-amine

Uniqueness

N-(3-chloro-4-propoxybenzyl)butan-2-amine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that have different alkoxy groups, such as methoxy or ethoxy.

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